molecular formula C38H25BrN4 B1489631 5-Monobromo-10,15,20-triphenylporphine CAS No. 67066-09-5

5-Monobromo-10,15,20-triphenylporphine

Cat. No. B1489631
CAS RN: 67066-09-5
M. Wt: 617.5 g/mol
InChI Key: SSDAPHKBPYAYKP-UHFFFAOYSA-N
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Description

5-Monobromo-10,15,20-triphenylporphine is a synthetic porphyrin specialty chemical . It is a purple solid and is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .


Synthesis Analysis

The synthesis of 5-Monobromo-10,15,20-triphenylporphine involves bromination of synthetic porphyrin . It is a useful starting material for the construction of functionalized porphyrins by transition metal-mediated cross-coupling .


Molecular Structure Analysis

The molecular formula of 5-Monobromo-10,15,20-triphenylporphine is C38H25BrN4 . Its molecular weight is 617.54 g/mol .


Chemical Reactions Analysis

5-Monobromo-10,15,20-triphenylporphine is used in various chemical reactions. For instance, it is used in the preparation of silylmethyl-substituted porphyrins as a multipurpose synthon for the fabrication of porphyrin systems .


Physical And Chemical Properties Analysis

5-Monobromo-10,15,20-triphenylporphine is a purple solid . It has a molecular weight of 617.54 g/mol and a molecular formula of C38H25BrN4 . It is stable at room temperature .

Scientific Research Applications

Optical Fiber Chemical Sensors for Mercury Ions

A novel fluoroionophore based on 5-p-[[4-(10',15',20'-triphenyl-5'-porphinato) phenyloxyl]-1-butyloxyl]phenyl-10,15,20-triphenylporphine (DTPP) has been synthesized for the preparation of Hg(II)-sensitive optical fiber chemical sensors. The sensor demonstrates excellent selectivity for Hg(II) over other transition metal cations, owing to the fluorescence quenching of DTPP by coordination with Hg(II), showing potential for environmental monitoring of mercury levels in water samples (Zhang et al., 2002).

Acid-Base Properties and Synthesis of Derivatives

Asymmetrically substituted 5,10,15,20-tetraphenylporphyrin derivatives have been synthesized to explore their spectral and acid-base properties. These studies provide insights into the protolytic equilibrium of porphyrins in various solvent systems, indicating potential applications in chemical sensing and molecular electronics (Ivanova et al., 2021).

Magnetic Behavior of Polymers Containing Metalloporphyrins

Research into polymers containing tetraphenylporphyrin moieties reveals significant antiferromagnetic interactions, suggesting applications in magnetic materials and devices. The study focuses on the synthesis and magnetic behavior of such polymers, highlighting the potential for advanced functional materials (Kamachi et al., 1995).

Targeted Delivery and Drug Encapsulation

A study on the polymer complex of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10,15,20-triphenylporphine with chitosan investigates the effective immobilization of photosensitizers for targeted drug delivery. This research suggests a new strategy for encapsulating water-insoluble preparations in biopolymers, promising for medical applications (Lebedeva et al., 2017).

Mechanism of Action

Target of Action

5-Monobromo-10,15,20-triphenylporphine is a brominated synthetic porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are often used as platforms for constructing functionalized systems .

Mode of Action

It is known that porphyrins can interact with various targets through transition metal mediated cross coupling . This suggests that 5-Monobromo-10,15,20-triphenylporphine may interact with its targets in a similar manner.

properties

IUPAC Name

5-bromo-10,15,20-triphenyl-21,23-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40,43H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDAPHKBPYAYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H25BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Monobromo-10,15,20-triphenylporphine

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